molecular formula C11H18N2O B13320065 5-Amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one

5-Amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one

Cat. No.: B13320065
M. Wt: 194.27 g/mol
InChI Key: OGGGXUKBISLNRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one is a heterocyclic compound with a unique structure that includes an amino group and a dimethylbutyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions. For example, the reaction may involve the use of a pyridine derivative and an amine in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions may introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

5-Amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino-substituted pyridines and pyridinones, such as:

Uniqueness

What sets 5-Amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one apart is its specific substitution pattern and the presence of both an amino group and a dimethylbutyl group. This unique structure can confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

5-amino-1-(3,3-dimethylbutyl)pyridin-2-one

InChI

InChI=1S/C11H18N2O/c1-11(2,3)6-7-13-8-9(12)4-5-10(13)14/h4-5,8H,6-7,12H2,1-3H3

InChI Key

OGGGXUKBISLNRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCN1C=C(C=CC1=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.